

# 3,5-Dibromo-4-chlorophenol structural formula and nomenclature

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## Compound of Interest

Compound Name: **3,5-Dibromo-4-chlorophenol**

Cat. No.: **B3043125**

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## An In-depth Technical Guide to 3,5-Dibromo-4-chlorophenol

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This guide provides a comprehensive technical overview of **3,5-Dibromo-4-chlorophenol**, a halogenated aromatic compound. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document details its structural formula, nomenclature, physicochemical properties, synthesis, analytical validation, and safety protocols. The information is presented to support advanced research and application development, grounded in established scientific principles and authoritative data.

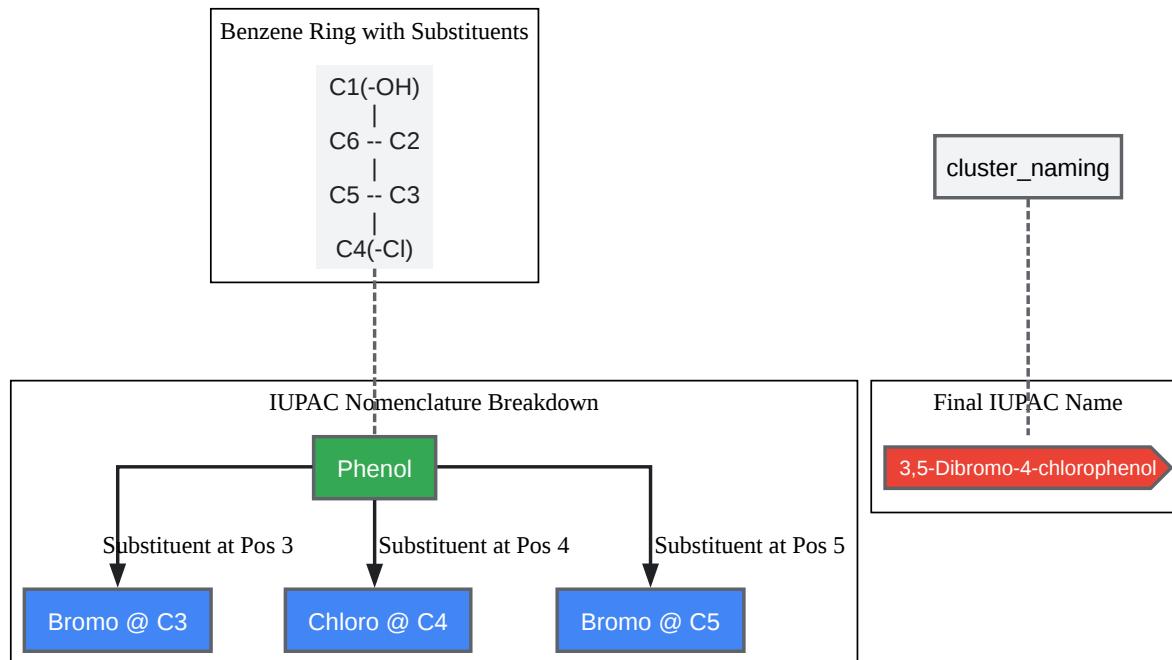
## Core Chemical Identity and Nomenclature

**3,5-Dibromo-4-chlorophenol** is a substituted phenol, a class of compounds characterized by a hydroxyl (-OH) group attached to a benzene ring. The specific arrangement of bromine and chlorine atoms on the aromatic ring dictates its unique chemical properties and reactivity.

## Structural Formula and IUPAC Name

The definitive name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is **3,5-dibromo-4-chlorophenol**.<sup>[1]</sup> This nomenclature is derived by identifying the parent structure and numbering the substituents according to IUPAC rules to give the locants the lowest possible numbers.

The structural representation and the logic behind its nomenclature are detailed below.



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Caption: Logical breakdown of IUPAC nomenclature for the target molecule.

## Chemical Identifiers

For unambiguous identification in databases and regulatory documents, the following identifiers are used:

Identifier	Value	Source
CAS Number	74104-19-1	<a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>3</sub> Br <sub>2</sub> ClO	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	286.35 g/mol	<a href="#">[1]</a>
InChI	InChI=1S/C6H3Br2ClO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H	<a href="#">[1]</a>
InChIKey	BVXNCUMOFGKF- UHFFFAOYSA-N	<a href="#">[1]</a>
Canonical SMILES	C1=C(C=C(C(=C1Br)Cl)Br)O	<a href="#">[1]</a>
Synonyms	4-Chlor-3,5-Dibromophenol	<a href="#">[1]</a>

## Physicochemical Properties

The physical and chemical characteristics of **3,5-Dibromo-4-chlorophenol** are summarized below. These properties are critical for determining appropriate solvents, storage conditions, and handling procedures.

Property	Value	Notes
Physical Form	Solid	
Melting Point	121°C	As determined after recrystallization from cyclohexane. <a href="#">[3]</a>
Purity	>95%	Typical purity for commercially available samples. <a href="#">[2]</a>
Storage Temperature	Refrigerator / Inert atmosphere, room temperature	Recommended to maintain stability. <a href="#">[4]</a>
XLogP3	3.6	A computed octanol/water partition coefficient, indicating moderate lipophilicity. <a href="#">[1]</a>
Hydrogen Bond Donor Count	1	From the hydroxyl group. <a href="#">[1]</a>
Hydrogen Bond Acceptor Count	1	From the oxygen atom. <a href="#">[1]</a>

## Synthesis Protocol: Selective Reductive Dehalogenation

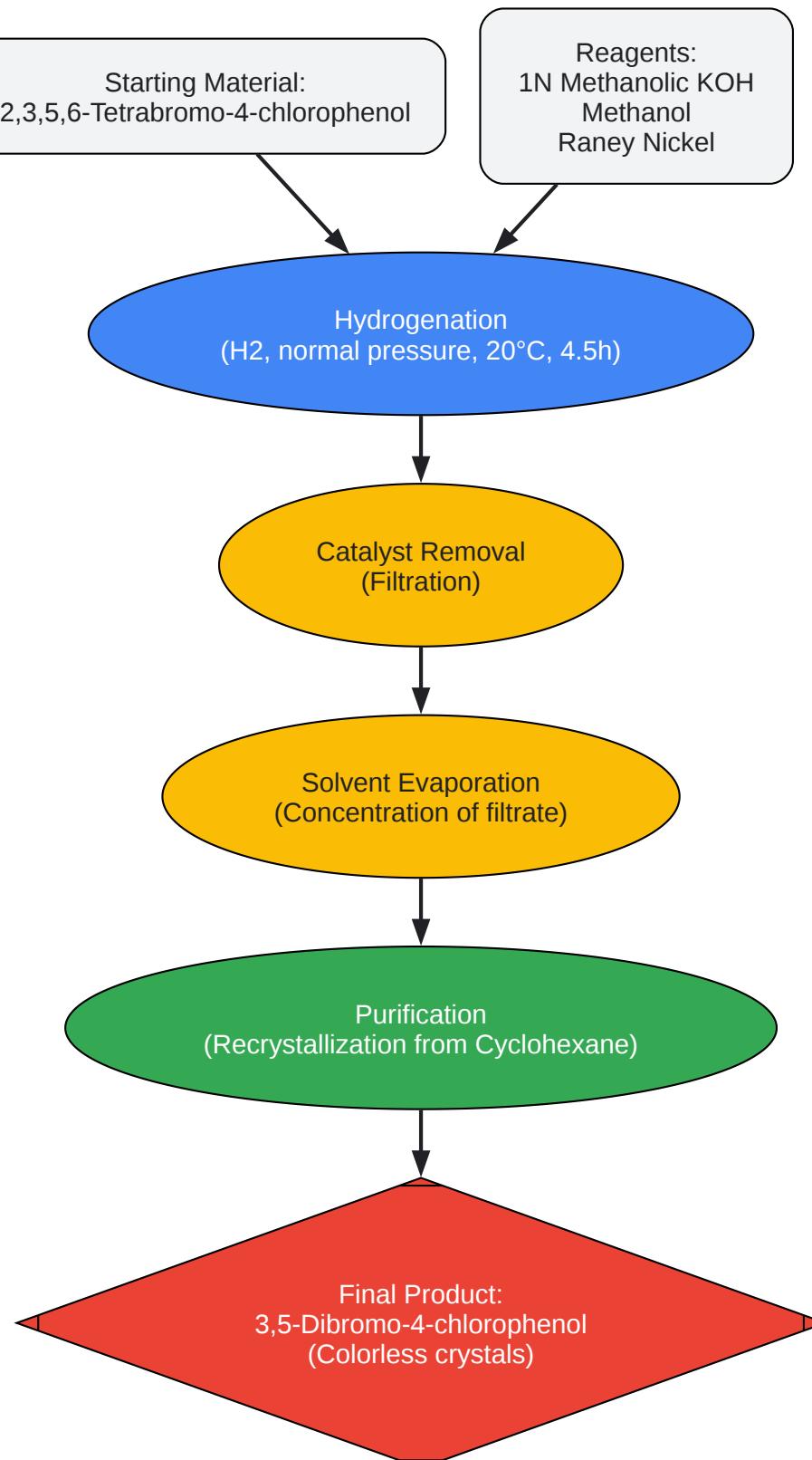
The synthesis of **3,5-Dibromo-4-chlorophenol** can be effectively achieved through the selective hydrogenation of a perhalogenated precursor. This method provides a controlled route to the desired substitution pattern.

## Causality and Experimental Rationale

The chosen protocol involves the partial reduction of 2,3,5,6-tetrabromo-4-chlorophenol. The key to this synthesis is the use of Raney nickel as a catalyst. Raney nickel is particularly effective for hydrogenation reactions, and under controlled conditions (normal pressure, ambient temperature), it can selectively cleave the more sterically accessible C-Br bonds at positions 2 and 6 while leaving the C-Br bonds at positions 3 and 5 and the C-Cl bond at position 4 intact. The basic methanolic potassium hydroxide (KOH) solution facilitates the dissolution of the phenolic starting material and aids in the reaction mechanism.

## Experimental Workflow

The synthesis workflow is a multi-step process involving reaction, filtration, and purification.



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Caption: Step-by-step workflow for the synthesis of **3,5-Dibromo-4-chlorophenol**.

## Detailed Step-by-Step Methodology

This protocol is adapted from established chemical synthesis literature.[3]

- **Dissolution:** Dissolve 8.9 g of 2,3,5,6-tetrabromo-4-chlorophenol in a mixture of 40 ml of 1 N methanolic KOH and 60 ml of methanol.
- **Catalyst Addition:** Carefully add 4 g of Raney nickel catalyst to the solution.
- **Hydrogenation:** Transfer the mixture to a shaking apparatus and carry out hydrogenation with hydrogen gas for 4.5 hours under normal pressure at 20°C. Monitor the uptake of hydrogen, which should be approximately 98% of the theoretical value.
- **Catalyst Removal:** After the reaction is complete, remove the Raney nickel catalyst by filtration.
- **Concentration:** Concentrate the filtrate by evaporating the solvent under reduced pressure.
- **Purification:** Recrystallize the resulting residue twice from cyclohexane. This step is crucial for removing impurities and isolating the pure product.
- **Final Product:** The process yields 3.5 g of **3,5-dibromo-4-chlorophenol** as colorless crystals with a melting point of 121°C.[3]

## Analytical Characterization: A Self-Validating System

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. Each technique provides orthogonal data that, when combined, validates the structure of **3,5-Dibromo-4-chlorophenol**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: Due to the molecule's symmetry, the two aromatic protons at positions 2 and 6 are chemically equivalent. This would result in a single signal (a singlet) in the aromatic region of the spectrum. The hydroxyl proton would appear as a broad singlet, the position of which can vary depending on the solvent and concentration.
- $^{13}\text{C}$  NMR: A  $^{13}\text{C}$  NMR spectrum would show four distinct signals for the aromatic carbons due to symmetry: one for C2/C6, one for C3/C5, one for C4, and one for the carbon bearing the hydroxyl group (C1).
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern would show a distinct isotopic signature characteristic of a molecule containing two bromine atoms and one chlorine atom, providing definitive evidence of the elemental composition.
- Infrared (IR) Spectroscopy: An IR spectrum would display a characteristic broad absorption band for the O-H stretching of the phenolic group, typically in the range of 3200-3600  $\text{cm}^{-1}$ . Absorptions corresponding to C-Br, C-Cl, and aromatic C-H and C=C bonds would also be present, confirming the functional groups.

## Applications in Research and Development

Halogenated phenols like **3,5-Dibromo-4-chlorophenol** serve as versatile intermediates in organic synthesis. Their utility stems from the presence of multiple reactive sites:

- The hydroxyl group can be alkylated or acylated.
- The halogen atoms can be substituted or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form more complex molecules.

This makes the compound a valuable building block for synthesizing novel pharmaceutical agents, agrochemicals, and materials.

## Safety, Handling, and Disposal

**3,5-Dibromo-4-chlorophenol** is a hazardous chemical and must be handled with appropriate precautions in a laboratory setting.

## Hazard Identification and Precautionary Statements

The following table summarizes the GHS hazard information.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statements (H-Statements)	Precautionary Statements (P-Statements)
Acute Toxicity / Skin & Eye Irritation	GHS07 (Exclamation Mark)	Warning	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

## Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

- Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[5][6]
- Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[5][7]

- Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if exposure limits are exceeded.[5]

## Handling and Storage

- Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[5][8]
- Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep in a refrigerator for long-term stability.[6]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

## Conclusion

**3,5-Dibromo-4-chlorophenol** is a well-defined chemical compound with significant potential as an intermediate in synthetic chemistry. Its structure, properties, and synthesis are well-documented. A thorough understanding of its chemical characteristics, combined with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in research and development.

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